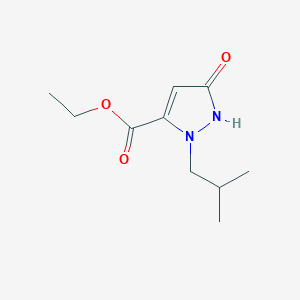

Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15827154

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O3 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | ethyl 2-(2-methylpropyl)-5-oxo-1H-pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O3/c1-4-15-10(14)8-5-9(13)11-12(8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,11,13) |

| Standard InChI Key | ZUZKUXZYIKEVJP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=O)NN1CC(C)C |

Introduction

Structural and Molecular Characteristics

The pyrazole core of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The isobutyl group () at the 1-position introduces steric bulk, while the hydroxyl group at the 3-position and the ethyl ester at the 5-position contribute polarity and reactivity. X-ray crystallography of analogous pyrazole derivatives, such as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, reveals planar ring geometries stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen atoms . This structural motif likely extends to the isobutyl variant, influencing its stability and solubility.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.25 g/mol | |

| Functional Groups | Hydroxyl, ester, isobutyl | |

| Predicted logP | ~1.8 (estimated) |

Synthesis and Manufacturing

Cyclization Strategies

The synthesis of ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate typically begins with the cyclization of hydrazine derivatives with β-keto esters. For example, reacting ethyl acetoacetate with isobutyl hydrazine under acidic conditions forms the pyrazole ring. Temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical for optimizing yield and purity. A patent detailing the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate highlights the use of potassium persulfate and sulfuric acid in acetonitrile to achieve cyclization yields of 75–80% , suggesting analogous conditions could apply to the isobutyl variant.

Post-Cyclization Modifications

After ring formation, functionalization steps introduce the hydroxyl and ester groups. Oxidation of intermediate dihydropyrazoles using potassium permanganate or persulfate-based systems generates the 3-hydroxy substituent . Esterification via Fischer-Speier methods or transesterification completes the carboxylate functionality.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Isobutyl hydrazine, H₂SO₄, 70°C | 65–70% |

| Oxidation | K₂S₂O₈, CH₃CN, H₂SO₄, 50°C | 75–80% |

| Esterification | Ethanol, H⁺ catalyst | >90% |

Reactivity and Chemical Transformations

Oxidation and Reduction

The 3-hydroxy group undergoes oxidation to a ketone under strong conditions (e.g., KMnO₄ in acidic media), though steric hindrance from the isobutyl group may slow this process. Conversely, sodium borohydride selectively reduces the ester to a primary alcohol without affecting the hydroxyl group.

Nucleophilic Substitution

The ester moiety participates in nucleophilic acyl substitution. Alkaline hydrolysis yields the carboxylic acid, while aminolysis forms amide derivatives—a key step in pharmaceutical intermediate synthesis . For instance, ethyl 3-isopropyl-1H-pyrazole-5-carboxylate reacts with amines to generate carboxamides , a reactivity expected to extend to the isobutyl analogue.

Heterocyclic Functionalization

Applications in Drug Discovery and Agrochemicals

Pyrazole derivatives are prized for their bioisosteric properties, often mimicking phenyl or heteroaryl groups in drug candidates. Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate’s ester and hydroxyl groups make it a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. A patent application describes analogous bromopyrazole carboxylates as intermediates in herbicides, suggesting potential agrochemical applications for the title compound.

Table 3: Potential Derivatives and Applications

Comparative Analysis with Analogous Pyrazoles

Replacing the isobutyl group with smaller alkyl chains (e.g., isopropyl in ethyl 3-isopropyl-1H-pyrazole-5-carboxylate ) reduces steric hindrance, increasing reaction rates at N1. Conversely, bulkier substituents enhance lipid solubility, as evidenced by the higher logP of the isobutyl derivative compared to its isopropyl counterpart . The 3-hydroxy group’s hydrogen-bonding capacity further differentiates it from non-hydroxylated analogues, influencing crystalline packing and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume